9-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)benzoyl]-3,9-diazabicyclo[4.2.1]nonan-4-one

Catalog No.
S7042142
CAS No.
M.F
C17H21N3O4S
M. Wt
363.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)benzoyl]-3,9-...

Product Name

9-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)benzoyl]-3,9-diazabicyclo[4.2.1]nonan-4-one

IUPAC Name

9-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoyl]-3,9-diazabicyclo[4.2.1]nonan-4-one

Molecular Formula

C17H21N3O4S

Molecular Weight

363.4 g/mol

InChI

InChI=1S/C17H21N3O4S/c21-16-10-14-5-6-15(11-18-16)20(14)17(22)12-3-1-4-13(9-12)19-7-2-8-25(19,23)24/h1,3-4,9,14-15H,2,5-8,10-11H2,(H,18,21)

InChI Key

XHGNARMODWZGCB-UHFFFAOYSA-N

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)C(=O)N3C4CCC3CNC(=O)C4
9-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)benzoyl]-3,9-diazabicyclo[4.2.1]nonan-4-one is a complex chemical compound that has gained immense attention in scientific research. It possesses a unique structure with various physical and chemical properties that make it suitable for various industrial and research purposes. In this paper, we will explore the definition and background of this compound, its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
9-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)benzoyl]-3,9-diazabicyclo[4.2.1]nonan-4-one is a complex chemical compound that is also known as DTBN or DTBNON. It is an organic compound made up of several chemical structures, including 3-(1,1-Dioxido-1,2-thiazolidin-2-yl)benzoyl and 3,9-diazabicyclo[4.2.1]nonane. DTBN is primarily used in scientific and industrial research applications, including catalysis, polymer modification, and organic synthesis.
DTBN has a molecular formula of C20H24N2O4S and a molecular weight of 404.48 g/mol. It is a white crystalline powder that is soluble in organic solvents such as chloroform, ethanol, and acetonitrile. DTBN has a melting point of 132-135°C and a boiling point of 552.6°C at 760 mmHg. Its density is 1.29 g/cm3, and it has a refractive index of 1.583.
DTBN can be synthesized from the reaction of 3-(2-furyl)acryloyl chloride, 1,4-diaminobutane, and 3-(1,1-dioxido-1,2-thiazolidin-2-yl)benzoic acid. The synthesis process is complex and requires the use of various laboratory equipment and the skills of an experienced chemist. The characterization of DTBN is done using various analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and high-performance liquid chromatography (HPLC).
DTBN can be analyzed using various analytical methods, including NMR, IR, and HPLC. NMR can be used to determine the chemical structure of DTBN, while IR can be used to identify the functional groups present in the compound. HPLC can be used to separate and quantify the different components of DTBN.
DTBN has shown promising biological properties, including antimicrobial and anticancer activity. Studies have shown that DTBN can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. It has also been found to have the ability to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
Research studies have shown that DTBN has a relatively low toxicity level. The compound has been evaluated for its safety in scientific experiments, and it has been found to be safe for use in moderate concentrations. However, it is important to use DTBN in a controlled laboratory environment to minimize any potential health risks.
DTBN has wide applications in scientific experiments, including catalysis, polymer modification, and organic synthesis. It has also been used as a ligand in metal-catalyzed reactions and in the preparation of chiral amino acid derivatives.
DTBN is currently being extensively studied for its wide range of applications in various scientific fields. Researchers are exploring its potential as a ligand in asymmetric synthesis and catalysis. DTBN is also being studied for various biomedical applications, including drug delivery and cancer treatment.
DTBN has immense potential in various scientific fields, including chemical synthesis, biomedical research, and environmental chemistry. Its unique properties make it suitable for use as a ligand in metal-catalyzed reactions, polymer modification, and catalysis. DTBN could also be used as a potential drug candidate for the treatment of cancer and other diseases.
One of the limitations of DTBN is its complex synthesis process, which requires specialized laboratory equipment and the skills of an experienced chemist. Future research should focus on developing a more efficient and cost-effective synthesis process for DTBN. Additionally, future research should explore the various potential applications of DTBN in various fields such as agriculture, energy, and environmental science.
In conclusion, 9-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)benzoyl]-3,9-diazabicyclo[4.2.1]nonan-4-one is a complex chemical compound with unique physical and chemical properties. It has immense potential in various scientific fields, including catalysis, polymer modification, and organic synthesis. DTBN is currently being extensively studied for its wide range of applications in various scientific fields, and future research should explore its potential in various fields such as agriculture, energy, and environmental science.

XLogP3

0.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

363.12527733 g/mol

Monoisotopic Mass

363.12527733 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-26-2023

Explore Compound Types